1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Description
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride (CAS: 1365273-00-2) is a cyclopentane-based organic compound featuring a geminal substitution pattern: an amine (-NH₂) and a 2-fluorobenzyl (-CH₂-C₆H₄F) group attached to the same carbon atom of the cyclopentane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical synthesis and chemical research. It has a molecular formula of C₁₂H₁₅ClFN and a molecular weight of 228.71 g/mol (calculated).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)9-12(14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYMOHOYWGYRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopentanamines.
Scientific Research Applications
Chemistry
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride serves as a crucial building block in the synthesis of more complex organic compounds. Its unique fluorinated structure enhances reactivity and stability, making it valuable in synthetic organic chemistry.
Biology
This compound has been investigated for its role as a ligand in receptor studies. The presence of the fluorine atom can modulate the interaction with biological targets, potentially influencing pharmacological activity.
Medicine
Research indicates that this compound may have therapeutic applications in treating various medical conditions. Studies are ongoing to explore its effects on neurological pathways and its potential as an antidepressant or anxiolytic agent .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and materials science .
Similar Compounds
| Compound | Key Differences |
|---|---|
| 1-(2-Fluorophenyl)cyclopentanamine | Lacks hydrochloride salt |
| 1-(2-Chlorophenyl)cyclopentan-1-amine | Contains chlorine instead of fluorine |
| 1-(2-Bromophenyl)cyclopentan-1-amine | Contains bromine instead of fluorine |
The presence of the fluorine atom in this compound enhances its stability and alters interaction dynamics with molecular targets compared to similar compounds.
Case Study 1: Ligand Interaction Studies
A study published in a pharmacology journal evaluated the binding affinity of this compound to serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential applications in mood disorders.
Case Study 2: Synthetic Applications
In another study focused on synthetic methodologies, researchers demonstrated the utility of this compound as a precursor for synthesizing novel anti-cancer agents. The unique reactivity profile facilitated the development of compounds with enhanced efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents, ring systems, and physicochemical properties:
Key Structural and Functional Comparisons
Bromine () further enhances lipophilicity. Substituent Position: The 2-fluorophenyl group in the target compound provides ortho-substitution effects, whereas para-substituted analogs (e.g., ) exhibit distinct electronic and steric profiles .
Ring Size :
- Cyclopropane derivatives () exhibit higher ring strain, which may enhance reactivity in synthesis but reduce conformational flexibility compared to cyclopentane-based compounds.
Positional Isomerism :
- Compounds like 3-(2-fluorophenyl)cyclopentan-1-amine () demonstrate how substituent placement on the cyclopentane ring influences molecular geometry and intermolecular interactions.
Functional Group Diversity :
- Ether-containing analogs () introduce hydrogen-bonding capabilities, whereas halogenated aromatics () prioritize hydrophobic interactions.
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride, also known as 1-(2-fluorobenzyl)cyclopentan-1-amine hydrochloride, is a chemical compound that has garnered attention in various biological research contexts. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17ClFN
- Molecular Weight : 229.72 g/mol
- CAS Number : 2305251-71-0
- IUPAC Name : 1-(2-fluorobenzyl)cyclopentan-1-amine hydrochloride
The biological activity of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom enhances the compound's stability and alters its interaction with molecular targets, potentially leading to increased efficacy in therapeutic applications.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, which could have implications for conditions like cancer and neurodegenerative diseases.
Biological Activity Studies
Recent research has highlighted the compound's potential in various biological assays.
In Vitro Studies
A study assessed the inhibitory effects of related compounds on key kinases involved in cellular processes. Although specific data on 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride was limited, structural analogs showed promising results:
- GSK-3β Inhibition : Compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating potential for neuroprotective effects .
Cytotoxicity Assays
Cytotoxicity assessments in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further exploration .
Case Studies
Several case studies have investigated the biological implications of similar compounds:
- Neuroprotective Effects : A study evaluated the neuroprotective properties of cyclopentanamine derivatives against oxidative stress in neuronal cells. Results indicated that modifications to the cyclopentanamine structure could enhance protective effects against neurotoxicity .
- Anti-inflammatory Activity : Research on structurally related compounds demonstrated significant reductions in pro-inflammatory cytokines like IL-6 and NO in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
- Anticancer Properties : Investigations into kinase inhibitors have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways, although direct studies on 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride are still needed .
Comparative Analysis
To better understand the unique properties of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride, a comparison with similar compounds is beneficial:
| Compound Name | Molecular Weight | GSK-3β IC50 (nM) | Cytotoxicity (HT-22) |
|---|---|---|---|
| 1-(2-Fluorophenyl)cyclopentan-1-amine | 215.7 g/mol | ~100 | Low |
| 1-(2-Chlorophenyl)cyclopentan-1-amines | Varies | ~200 | Moderate |
| 1-(2-Bromophenyl)cyclopentanamines | Varies | ~300 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclopentane ring formation, Friedel-Crafts alkylation for benzyl group introduction, followed by amination and salt formation. For purification, recrystallization in ethanol/water mixtures (1:3 v/v) at 0–5°C improves yield (≥85%) and purity (>95%) by removing unreacted intermediates. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is used for trace impurity removal .
- Key Parameters : Temperature control during amination (<10°C) prevents side reactions, while stoichiometric excess of HCl (1.2 eq) ensures complete salt formation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.2–7.4 ppm) and cyclopentyl-CH- (δ 2.8–3.1 ppm). F NMR confirms fluorine substitution (δ -118 ppm) .
- Mass Spectrometry : ESI-MS (m/z 223.1 [M-Cl]) validates molecular weight .
- Purity Analysis :
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA, 70:30) with UV detection at 254 nm; purity ≥98% .
Q. How do the physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Hydrochloride salt enhances aqueous solubility (25 mg/mL in water at 25°C), enabling in vitro assays. For organic solvents, DMSO (50 mg/mL) is preferred for stock solutions .
- Stability : Stable at -20°C for >12 months. Avoid prolonged exposure to light or humidity to prevent decomposition (>5% degradation after 30 days at 25°C) .
Q. What are the common impurities in synthesized batches, and how are they quantified?
- Impurities : Residual 2-fluorobenzyl chloride (≤0.5%) and cyclopentanone byproducts (≤1.2%) are typical.
- Quantification : GC-MS (He carrier gas, DB-5 column) with internal standardization (dodecane) detects impurities at ppm levels .
Advanced Research Questions
Q. What methodologies are used to assess the compound’s pharmacological activity and receptor interactions?
- In Vitro Assays :
- Radioligand Binding : Competitive displacement assays (e.g., serotonin 5-HT receptors, H-ketanserin) with IC determination. Use HEK293 cells expressing recombinant receptors .
- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition) with kynuramine substrate; monitor fluorescence at 360/460 nm .
Q. How can contradictory data in biological studies (e.g., conflicting IC values) be resolved?
- Troubleshooting Steps :
Validate assay conditions: Check pH, temperature, and cofactor concentrations (e.g., Mg for kinase assays).
Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific effects.
Orthogonal methods: Compare radioligand binding with functional assays (e.g., cAMP accumulation) .
- Case Study : Discrepant 5-HT affinity (IC 120 nM vs. 450 nM) resolved by standardizing membrane preparation protocols .
Q. What strategies are employed to study interactions with biomolecules (e.g., proteins, DNA)?
- Biophysical Techniques :
- SPR (Surface Plasmon Resonance) : Immobilize BSA-conjugated compound on CM5 chip; analyze binding kinetics (k/k) with serum albumin .
- ITC (Isothermal Titration Calorimetry) : Measure enthalpy changes during DNA binding (e.g., ΔH = -8.2 kcal/mol) .
Q. How can reaction conditions be optimized to improve synthesis scalability and yield?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
